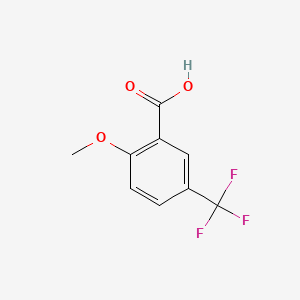

2-Methoxy-5-(trifluoromethyl)benzoic acid

描述

Significance of Benzoic Acid Scaffolds in Advanced Chemical Sciences

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. preprints.orgresearchgate.net The benzoic acid scaffold, a phenyl ring attached to a carboxylic acid group, is a common feature in numerous natural products and synthetic compounds with significant biological activities. preprints.orgbenthamscience.com In the pharmaceutical industry, this scaffold is present in a variety of drugs, highlighting its versatility and importance in medicinal chemistry. preprints.orgbenthamscience.com The presence of the carboxylic acid group provides a crucial anchor for interacting with biological targets, often through hydrogen bonding, and also serves as a synthetic handle for further molecular elaboration. The aromatic ring offers a rigid framework that can be readily functionalized to modulate the compound's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. benthamscience.com

The utility of the benzoic acid scaffold extends beyond pharmaceuticals into materials science, where it is used in the synthesis of polymers and other advanced materials. ontosight.ai The ability to systematically modify the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of properties such as thermal stability, solubility, and electronic characteristics.

Role of Trifluoromethyl and Methoxy (B1213986) Substituents in Molecular Design

The functionalization of the benzoic acid scaffold with specific substituents is a key strategy in modern molecular design to enhance desired properties. The trifluoromethyl (-CF3) and methoxy (-OCH3) groups, as present in 2-Methoxy-5-(trifluoromethyl)benzoic acid, are particularly noteworthy for their profound impact on a molecule's characteristics.

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry due to its unique electronic and steric properties. mdpi.combohrium.com Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the acidity of the benzoic acid moiety and influence the electronic environment of the entire molecule. ontosight.aiwechemglobal.com A key advantage of incorporating a -CF3 group is the enhancement of metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action for drug candidates. mdpi.com Furthermore, the lipophilicity of a molecule is often increased by the addition of a trifluoromethyl group, which can improve its ability to cross biological membranes. mdpi.comwechemglobal.com

The interplay of these two substituents on the benzoic acid core in this compound creates a unique molecule with a specific combination of electronic, metabolic, and binding properties that are of interest for various research applications.

Current Research Trajectories and Future Prospects for this compound

Current research involving this compound primarily positions it as a valuable intermediate in organic synthesis. scbt.com Its structure makes it a suitable starting material for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, it can be a precursor for the synthesis of other substituted benzoic acids or more elaborate heterocyclic systems.

The future prospects for this compound are intrinsically linked to the broader trends in the development of trifluoromethyl-containing compounds. The demand for novel pharmaceuticals and agrochemicals with enhanced efficacy and improved metabolic stability continues to drive research into molecules bearing the -CF3 group. hovione.comgithub.com As a readily available building block, this compound is well-positioned to contribute to the discovery and development of new chemical entities in these fields.

Furthermore, research into the synthesis of novel materials could also provide new avenues for the application of this compound. The unique electronic properties conferred by the trifluoromethyl and methoxy groups could be exploited in the design of functional materials with specific optical or electronic characteristics. For example, derivatives of this compound could be investigated for their potential use in the development of liquid crystals, polymers, or as components in organic electronic devices. The continued exploration of trifluoromethylation reactions and the broader utility of substituted benzoic acids will likely uncover new and innovative applications for this compound in the future. organic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKZCKOHULJEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544405 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4864-01-1 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

The construction of the this compound scaffold from basic starting materials can be achieved through several synthetic strategies. These approaches are designed to control the placement of the methoxy (B1213986), carboxyl, and trifluoromethyl groups on the benzene (B151609) ring with high precision.

Multi-Step Synthetic Routes

Multi-step synthesis provides a reliable and often high-yielding pathway to complex molecules like this compound. These routes typically involve the sequential introduction of functional groups onto a simpler aromatic precursor. A common strategy begins with a commercially available substituted benzene derivative, which is then elaborated through a series of reactions. For instance, a synthesis could commence with a trifluoromethyl-substituted phenol, which is then methoxylated, followed by carboxylation of the aromatic ring. Alternatively, a methoxy-substituted toluene (B28343) can be trifluoromethylated and subsequently oxidized to the corresponding benzoic acid. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

A generalized multi-step approach might involve the following sequence:

| Step | Transformation | Reagents and Conditions |

| 1 | Halogenation | Introduction of a halogen (e.g., Br, Cl) onto an anisole (B1667542) derivative to direct subsequent functionalization. |

| 2 | Trifluoromethylation | Introduction of the -CF3 group, often via a copper-mediated reaction with a trifluoromethyl source. |

| 3 | Carboxylation | Conversion of the halogenated intermediate to the carboxylic acid via Grignard reaction with CO2 or a palladium-catalyzed carbonylation. |

This stepwise approach allows for the purification of intermediates at each stage, ensuring the final product's high purity.

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. In the context of synthesizing substituted 2-methoxybenzoic acids, the methoxy and the carboxyl groups can act as directing groups for metalation. acs.org

For example, treatment of 2-methoxybenzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the C6 position, ortho to the methoxy group. acs.org Conversely, using a different base system, such as n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK), can favor deprotonation at the C3 position. acs.org This tunable regioselectivity allows for the introduction of various electrophiles, including a trifluoromethyl source, at specific positions on the benzoic acid backbone.

Table 1: Regioselective Metalation of 2-Methoxybenzoic Acid acs.org

| Base System | Position of Metalation | Subsequent Functionalization |

| s-BuLi/TMEDA | C6 | Introduction of electrophiles ortho to the methoxy group. |

| n-BuLi/t-BuOK | C3 | Introduction of electrophiles ortho to the carboxyl group. |

This methodology provides a versatile and efficient route to contiguously substituted 2-methoxybenzoic acids that may be difficult to access through classical electrophilic aromatic substitution reactions. acs.org

Catalytic Methods in Benzoic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. While a direct, single-step catalytic synthesis of this compound is not widely reported, catalytic reactions play a crucial role in various steps of its multi-step synthesis.

Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming C-C and C-heteroatom bonds. A key step in a potential synthetic route could involve the palladium-catalyzed carbonylation of a halogenated precursor, such as 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, to introduce the carboxylic acid group.

Furthermore, recent advancements in catalysis have focused on the direct C-H activation and functionalization of aromatic rings. While not yet applied specifically to this target molecule in the reviewed literature, these methods hold promise for future, more direct synthetic approaches. For example, a catalytic system could potentially enable the direct carboxylation or trifluoromethylation of a simpler methoxy-substituted aromatic compound in a highly regioselective manner.

Precursor Chemistry and Derivatization Pathways

The synthesis of this compound is heavily reliant on the availability and reactivity of key precursors. The following sections explore the synthesis from halogenated intermediates and the methods for introducing the vital trifluoromethyl group.

Synthesis from Halogenated Benzoic Acid Intermediates

Halogenated benzoic acids are versatile and widely used precursors in organic synthesis due to the reactivity of the carbon-halogen bond. A plausible synthetic route to this compound can start from a dihalogenated benzoic acid. For example, a 2-methoxy-5-chlorobenzoic acid methyl ester can serve as a precursor. google.com Although the original patent describes the introduction of a sulfamoyl group, a similar strategy could be envisioned for introducing other functionalities or for further transformations.

A general approach could involve:

Starting Material : A readily available halogenated benzoic acid, such as 2-methoxy-5-bromobenzoic acid.

Trifluoromethylation : A copper-catalyzed reaction with a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride (B91410) source, or sodium trifluoroacetate).

Esterification/Hydrolysis : If the starting material is an ester, a final hydrolysis step is required to yield the desired benzoic acid.

The use of halogenated precursors offers the advantage of well-established reaction pathways for the introduction of the trifluoromethyl group through nucleophilic or transition-metal-catalyzed substitution reactions.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. mdpi.com The introduction of this group onto an aromatic ring is a key step in the synthesis of this compound.

Several methods can be employed for trifluoromethylation:

From a Trichloromethyl Group : A common industrial method involves the fluorination of a trichloromethyl (-CCl3) substituted precursor using a fluorinating agent like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF). google.com For example, 2-methoxy-5-(trichloromethyl)benzoic acid could be converted to the target compound.

Copper-Mediated Trifluoromethylation : The "Sandmeyer-type" trifluoromethylation involves the reaction of an aryl diazonium salt with a trifluoromethyl source in the presence of a copper catalyst. An alternative is the use of trifluoromethylcopper (B1248711) (CF3Cu) reagents, which can be generated in situ, to react with aryl halides.

Photocatalytic Methods : Recent advances have led to the development of photocatalytic methods for trifluoromethylation. nih.gov These reactions often proceed under mild conditions and can utilize readily available trifluoromethyl sources like trifluoroacetic acid. nih.gov For example, a photocatalyst can facilitate the decarboxylative trifluoromethylation of a suitable precursor. nih.gov

Table 2: Common Methods for Aromatic Trifluoromethylation

| Method | Precursor | Reagents | Key Features |

| Halogen Exchange | Ar-CCl3 | HF, SbF3 | Suitable for large-scale industrial synthesis. google.com |

| Copper-Mediated | Ar-X (X=Br, I) | "CF3+" source, Cu catalyst | Versatile for laboratory-scale synthesis. |

| Diazonium Salt Reaction | Ar-N2+ | CF3- source, Cu catalyst | Classical method for introducing CF3 group. |

| Photocatalysis | Various | CF3 source, photocatalyst, light | Milder reaction conditions, novel reactivity. nih.gov |

The choice of trifluoromethylation method depends on factors such as the substrate's functional group tolerance, the desired scale of the reaction, and the availability of reagents and equipment.

Methoxy Group Installation and Modification

The introduction of a methoxy group onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of this compound, this typically involves the O-methylation of the corresponding hydroxylated precursor, 2-hydroxy-5-(trifluoromethyl)benzoic acid. A widely employed method for this transformation is the Williamson ether synthesis, which utilizes a methylating agent in the presence of a base.

A common protocol for the methylation of phenolic hydroxyl groups, analogous to the synthesis of this compound, involves the use of dimethyl sulfate (B86663) ((CH₃)₂SO₄) as the methylating agent and an alkali carbonate, such as potassium carbonate (K₂CO₃), as the base. The reaction is typically carried out in a polar aprotic solvent like acetone. For instance, in the synthesis of methyl 2-methoxybenzoate (B1232891) from salicylic (B10762653) acid, the reaction is initiated by heating the reactants to 50-60 °C. The progress of the reaction can be monitored, and if necessary, additional base and methylating agent can be supplied to drive the reaction to completion over a period of 12-48 hours.

Conversely, the modification or cleavage of the methoxy group in this compound to yield the corresponding phenol, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is also a significant transformation. This demethylation can be achieved using various reagents. One documented method involves reacting this compound with iodocyclohexane (B1584034) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to effect the cleavage of the methyl ether. guidechem.com

Reaction Optimization and Scalability Considerations

Influence of Reaction Conditions (Temperature, Solvent, Reagents) on Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometry of reagents.

For instance, in the synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, the reaction temperature is controlled between 45-60 °C for 10-14 hours. google.com The choice of solvent is also critical. Tetrahydrofuran (THF) is often used as the solvent in such reactions. google.com The catalyst, such as cuprous bromide, and its molar ratio relative to the starting material are also key factors influencing the reaction's efficiency. google.com

The following table illustrates the impact of varying reaction conditions on the yield of methyl 2-methoxy-5-sulfamoylbenzoate, providing insights into the optimization process that would be analogous for the synthesis of this compound derivatives.

| Temperature (°C) | Reaction Time (h) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 45 | 14 | 10 | 95.09 |

| 50 | 10 | 8 | 96.55 |

| 60 | 12 | 5 | 94.5 |

The choice of solvent can also influence the self-association of benzoic acid derivatives, which in turn can affect crystallization and purification. In apolar solvents, benzoic acids tend to form hydrogen-bonded dimers. In contrast, polar solvents can interact with the carboxylic acid group, inhibiting dimer formation and potentially influencing the crystal morphology. ucl.ac.uk

Stereochemical Control in Analogous Systems

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when considering the synthesis of its chiral analogs or when it is used as a precursor for more complex molecules with stereocenters. The trifluoromethyl group can play a significant role in directing the stereochemical outcome of reactions due to its steric bulk and electronic properties.

In analogous systems, the stereoselective synthesis of trifluoromethyl-substituted compounds has been a subject of considerable research. For example, the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high diastereoselectivity and enantioselectivity using biocatalysis. nih.gov Myoglobin-catalyzed olefin cyclopropanation with a trifluoromethylcarbene donor has been shown to produce trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with excellent stereocontrol (97-99.9% de and ee). nih.gov

Furthermore, a convenient method for the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes has been developed by reacting 2-bromo-3,3,3-trifluoropropene with active methylene (B1212753) compounds. rsc.org This approach has been successfully applied to the synthesis of (±)-trans-trifluoronorcoronamic acid, demonstrating the feasibility of controlling the relative stereochemistry of substituents on a cyclopropane (B1198618) ring bearing a trifluoromethyl group. rsc.org

In the context of constructing chiral lactones, the catalytic asymmetric Oshima–Utimoto reaction has been employed to achieve highly enantioselective synthesis of β-substituted γ-lactones. The absolute configuration of the product can be controlled by the geometry of the starting allylic alcohol. acs.org These examples highlight the strategies that can be employed to achieve stereochemical control in molecules that are structurally related to or could be synthesized from this compound.

Continuous Flow Synthesis Techniques in Related Preparations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the preparation of carboxylic acids and their derivatives is an area of active research.

For instance, a continuous-flow method for the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst has been reported. rsc.org This system allows for precise control over reaction conditions, enabling the selective synthesis of carboxylic acids. rsc.org

The synthesis of carboxylic acids from Grignard reagents and carbon dioxide has also been successfully adapted to a continuous flow process using a tube-in-tube gas permeable membrane reactor. researchgate.netdurham.ac.uk This setup allows for the efficient and safe delivery of gaseous carbon dioxide to the reaction stream, leading to high yields of the corresponding carboxylic acids. durham.ac.uk The following table summarizes the results for the continuous flow synthesis of various carboxylic acids, demonstrating the versatility of this technique.

| Starting Material (Grignard Reagent) | Product (Carboxylic Acid) | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | Benzoic acid | 95 |

| 4-Methylphenylmagnesium bromide | 4-Methylbenzoic acid | 92 |

| 2-Methoxyphenylmagnesium bromide | 2-Methoxybenzoic acid | 89 |

Furthermore, a continuous flow protocol for the esterification of carboxylic acids via the diazotization of amines has been developed. organic-chemistry.org This method allows for the rapid synthesis of esters in high yields and is compatible with a wide range of functional groups. organic-chemistry.org These examples suggest that the synthesis of this compound and its subsequent esterification could be amenable to continuous flow techniques, potentially leading to more efficient and scalable manufacturing processes.

Chemical Conversions and Functional Group Transformations

Esterification Reactions

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, with esterification being one of the most common and important. Esters of this acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The esterification of benzoic acids can be achieved through several methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, the esterification of the corresponding carboxylic acid with methanol (B129727) and sulfuric acid was optimized to achieve a yield of 97.4%. semanticscholar.org

Alternative methods for esterification that proceed under milder conditions have also been developed. For example, the use of a condensing agent like 2-chloro-1-methylpyridinium (B1202621) iodide has been shown to be effective for the esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid with various alcohols. researchgate.net

In a patented process for the preparation of benzoic acid esters, the reaction is carried out at elevated temperatures (200-250 °C) in the presence of a metal-containing catalyst, such as butyl titanate (IV). google.com The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used.

A patent describing the synthesis of methyl 5-formyl-2-methoxybenzoate provides a detailed procedure for the initial esterification of salicylic acid to methyl 2-methoxybenzoate, a reaction that is directly analogous to the esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid. This process involves the reaction of salicylic acid with dimethyl sulfate in the presence of potassium carbonate in acetone.

The following table provides examples of different esterification methods that could be applied to this compound.

| Esterification Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Williamson Ether Synthesis (for methyl ester from hydroxy precursor) | Dimethyl sulfate, Base (e.g., K₂CO₃) | 50-60 °C, Acetone |

| Condensing Agent-Mediated Esterification | Alcohol, Condensing Agent (e.g., 2-chloro-1-methylpyridinium iodide) | Room Temperature |

| High-Temperature Catalytic Esterification | Alcohol, Metal Catalyst (e.g., Butyl titanate (IV)) | 200-250 °C |

Carboxylic Acid Functionalizations (e.g., to acyl chlorides, aldehydes, anhydrides)

The carboxylic acid group of this compound is a versatile functional handle that can be converted into several other important functionalities, including acyl chlorides, aldehydes, and anhydrides. These transformations are pivotal for the synthesis of more complex molecules.

Acyl Chloride Formation: The conversion of this compound to its corresponding acyl chloride, 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, is a common and crucial transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. While specific experimental details for this exact substrate are not widely published, general procedures for similar benzoic acid derivatives involve refluxing the carboxylic acid with an excess of thionyl chloride, followed by removal of the excess reagent and byproducts (SO₂ and HCl) by distillation to yield the acyl chloride. google.comgoogle.com

Aldehyde Synthesis: The reduction of this compound to 2-Methoxy-5-(trifluoromethyl)benzaldehyde presents a greater synthetic challenge due to the propensity for over-reduction to the corresponding benzyl (B1604629) alcohol. Direct reduction of carboxylic acids to aldehydes can be achieved using specialized reducing agents. One potential, albeit indirect, route involves the reduction of a related compound, 2-Hydroxy-5-trifluoromethylbenzoic acid, to 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol using a borane-tetrahydrofuran (B86392) complex. guidechem.com This suggests that borane-based reagents could potentially be employed for the reduction of the carboxylic acid, although careful control of reaction conditions would be necessary to stop the reaction at the aldehyde stage.

Anhydride (B1165640) Formation: The synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic anhydride can be accomplished through several methods commonly used for anhydride formation. One general approach involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be employed to directly couple two molecules of the carboxylic acid. A widely used method for preparing benzoic anhydrides involves heating the benzoic acid with acetic anhydride. orgsyn.org

Interactive Data Table: Carboxylic Acid Functionalizations

| Transformation | Reagents and Conditions | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), catalytic DMF, reflux | 2-Methoxy-5-(trifluoromethyl)benzoyl chloride |

| Aldehyde Synthesis | Borane-tetrahydrofuran complex (potential, requires optimization) | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |

| Anhydride Formation | Acetic anhydride, heat | 2-Methoxy-5-(trifluoromethyl)benzoic anhydride |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with three distinct groups: a methoxy group (-OCH₃) at the 2-position, a carboxylic acid group (-COOH) at the 1-position, and a trifluoromethyl group (-CF₃) at the 5-position. The interplay of the electronic effects of these substituents governs the regioselectivity of further electrophilic aromatic substitution reactions.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. stackexchange.com Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. vanderbilt.edu The carboxylic acid group is also a deactivating and meta-directing substituent.

This combination of substituents leads to a complex pattern of regioselectivity. The positions ortho to the methoxy group are C3 and C1 (already substituted). The position para to the methoxy group is C5 (already substituted with -CF₃). Therefore, the directing effect of the powerful methoxy group would strongly favor substitution at the C3 position. The deactivating trifluoromethyl and carboxylic acid groups would direct incoming electrophiles to the positions meta to them. For the -CF₃ group at C5, the meta positions are C3 and C1. For the -COOH group at C1, the meta positions are C3 and C5.

Thus, all three substituents direct, to varying degrees, towards the C3 position. The C4 and C6 positions are generally disfavored. While specific, documented examples of electrophilic substitution on this compound are scarce in the surveyed literature, theoretical principles strongly suggest that electrophilic attack would predominantly occur at the C3 position.

Potential Electrophilic Substitution Reactions:

Bromination: Electrophilic bromination, typically carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to yield 3-Bromo-2-methoxy-5-(trifluoromethyl)benzoic acid. The reaction conditions would likely need to be carefully controlled due to the presence of both activating and deactivating groups.

Nitration: Nitration, using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would be predicted to produce 2-Methoxy-3-nitro-5-(trifluoromethyl)benzoic acid. The strongly deactivating nature of the trifluoromethyl and carboxyl groups would necessitate forcing reaction conditions.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Bromination | Br⁺ | 3-Bromo-2-methoxy-5-(trifluoromethyl)benzoic acid |

| Nitration | NO₂⁺ | 2-Methoxy-3-nitro-5-(trifluoromethyl)benzoic acid |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions are significantly influenced by the existing substituents on the benzene (B151609) ring.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. This is primarily governed by the substituent's ability to donate or withdraw electron density via resonance and inductive effects.

Methoxy (B1213986) Group (-OCH3): The methoxy group is a powerful activating group and an ortho, para-director. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the π-system through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. The resonance structures show an accumulation of negative charge at the ortho and para positions, which kinetically favors electrophilic attack at these sites.

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong deactivating group and a meta-director. Due to the high electronegativity of the three fluorine atoms, this group exerts a powerful electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance intermediates of electrophilic attack. Consequently, the meta position, being the least deactivated, is the favored site for substitution.

Carboxylic Acid Group (-COOH): Similar to the trifluoromethyl group, the carboxylic acid group is deactivating and a meta-director due to its electron-withdrawing nature.

The interplay of these directing effects is summarized in the table below.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Methoxy (-OCH3) | +R > -I | Activating | ortho, para |

| Trifluoromethyl (-CF3) | -I | Deactivating | meta |

| Carboxylic Acid (-COOH) | -I, -R | Deactivating | meta |

In 2-Methoxy-5-(trifluoromethyl)benzoic acid, the positions for electrophilic attack are determined by the combined influence of the three substituents. The activating methoxy group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. However, position 5 is already occupied by the trifluoromethyl group. The deactivating trifluoromethyl and carboxylic acid groups direct incoming electrophiles to their meta positions.

Considering these effects:

The -OCH3 group at C2 directs towards C3 (ortho) and C5 (para, blocked).

The -CF3 group at C5 directs towards C2 (meta, blocked) and C4 (meta).

The -COOH group at C1 directs towards C3 (meta) and C5 (meta, blocked).

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a site for various nucleophilic acyl substitution reactions. These reactions typically involve the conversion of the hydroxyl group into a better leaving group to facilitate the attack of a nucleophile.

Ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol molecule regenerate the carboxylic acid and the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion as the leaving group. The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt and isolate the neutral carboxylic acid.

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable because the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". Common methods include:

Conversion to an Acid Chloride: this compound can be treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by an amine to yield the desired amide.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then displaced by the amine nucleophile.

Oxidative and Reductive Transformations

The potential for oxidation and reduction of this compound is dependent on the reactivity of each functional group and the aromatic ring.

Oxidative Transformations: The molecule is generally resistant to oxidation. The aromatic ring is deactivated by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is highly stable towards oxidation. The carboxylic acid group is already in a high oxidation state. While the methoxy group can sometimes be cleaved (O-demethylation) under harsh oxidative conditions, it is typically stable. Oxidation of the aromatic ring, if forced, might lead to hydroxylation, though the deactivated nature of the ring makes this challenging.

Reductive Transformations:

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4). The trifluoromethyl group is generally stable under these conditions.

Reduction of the Aromatic Ring: The aromatic ring can be reduced under specific conditions.

Catalytic Hydrogenation: This process typically requires high pressures and/or temperatures to overcome the stability of the aromatic system, and would convert the benzene ring to a cyclohexane ring.

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source to reduce the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity is complex due to the presence of both electron-donating (-OCH3) and electron-withdrawing (-COOH, -CF3) groups. The electron-withdrawing groups would favor protonation at the para position, while the electron-donating group would direct it to the ortho or meta positions.

Coordination Chemistry and Complex Formation

The carboxylic acid group of this compound is the primary site for coordination with metal ions. Upon deprotonation, the resulting carboxylate anion (R-COO⁻) can act as a ligand. The stability of this carboxylate anion is a key factor in its coordination ability.

The substituents on the aromatic ring have a significant impact on the acidity of the carboxylic acid and the stability of its conjugate base. The trifluoromethyl group is a strong electron-withdrawing group, which helps to delocalize and stabilize the negative charge on the carboxylate anion. pressbooks.pub This increased stabilization leads to a higher acidity (a lower pKa) compared to benzoic acid itself. pressbooks.pub An electron-donating group, such as the methoxy group, generally decreases acidity by destabilizing the carboxylate anion. pressbooks.pub The combined electronic effects of these substituents in this compound influence the electron density on the carboxylate oxygen atoms, thereby modulating its properties as a ligand in complex formation.

The carboxylate form of this compound can interact with a variety of metal ions to form coordination complexes. The specific nature of these interactions is dictated by the electronic properties of the ligand and the nature of the metal ion.

Studies on structurally similar compounds have demonstrated this coordinating ability. For example, 2,4,5-Trifluoro-3-methoxybenzoic acid is known to readily form organotin(IV) complexes. indiamart.com This suggests that this compound would similarly be capable of coordinating with metal ions like tin, as well as other transition metals and lanthanides, through its carboxylate group. The presence of the electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion, which can influence the strength and nature of the metal-ligand bond. pressbooks.pub

Photochemical Reactivity and Degradation Mechanisms

While specific studies on the photochemical degradation of this compound are not widely available, research on its structural isomers provides significant insight into potential degradation pathways. A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media using gallium oxide (Ga₂O₃) under UVC irradiation (254 nm) has been conducted. researchgate.net

The investigation revealed that the degradation process leads to defluorination, with the efficiency of this process being greater under a nitrogen atmosphere compared to air. researchgate.net The para-isomer, 4-(trifluoromethyl)benzoic acid, showed a high propensity for degradation, reaching approximately 90%. researchgate.net The degradation mechanism was proposed based on theoretical calculations of electron density and the identification of intermediates through techniques like HPLC, UV–Vis spectroscopy, and TOF-MS. researchgate.net These findings suggest that a potential degradation pathway for this compound under similar photochemical conditions would involve the cleavage of the strong carbon-fluorine bonds of the trifluoromethyl group. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Trifluoromethyl Group on Molecular Activity

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, known for significantly altering the electronic and physical properties of a parent molecule. ontosight.ai Its presence on the benzoic acid ring at position 5 imparts distinct characteristics that influence the compound's activity.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comquora.com This strong inductive effect (-I effect) withdraws electron density from the aromatic ring, which in turn influences the acidity of the carboxylic acid group. ontosight.aiquora.com By stabilizing the negative charge of the carboxylate anion, the trifluoromethyl group increases the acidity of the benzoic acid derivative compared to the unsubstituted parent compound. quora.com

Incorporating a trifluoromethyl group is a common strategy to enhance the lipophilicity of a molecule, a key factor in its ability to cross biological membranes. mdpi.comresearchgate.net Increased lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com While aliphatic fluorination can sometimes decrease lipophilicity, polyfluoroalkylation, such as with a trifluoromethyl group, typically increases it. nih.govacs.org The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is +0.88. mdpi.com However, the effect of trifluorination on lipophilicity is context-dependent and can be influenced by the position of the group on the molecule. acs.orgnih.gov

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Effect of Trifluoromethyl Group | Reference |

| Acidity | Increases the acidity of the carboxylic acid. | quora.com |

| Lipophilicity | Generally increases lipophilicity. | mdpi.com |

| Metabolic Stability | Enhances metabolic stability due to the strong C-F bonds. | mdpi.com |

| Binding Affinity | Can improve binding affinity to biological targets. | mdpi.com |

The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. ijres.orgnih.gov This interaction, analogous to a hydrogen bond, is highly directional and can contribute to the specific recognition of a ligand by its biological target. nih.gov In biological systems, halogen bonds can form with oxygen, nitrogen, and sulfur atoms found in amino acid residues of proteins. rsc.org The ability of the trifluoromethyl group to act as a halogen bond donor can enhance the binding affinity and selectivity of the molecule for its target protein. nih.gov

Influence of Methoxy (B1213986) Substitution on Biological and Chemical Properties

The methoxy (-OCH3) group at the 2-position of the benzoic acid ring also plays a crucial role in defining the molecule's properties through both electronic and steric effects.

The position of the methoxy group on the benzoic acid ring significantly influences its electronic effects and, consequently, the molecule's acidity and reactivity. A methoxy group can exert both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a positive mesomeric or resonance effect (+M) due to the lone pairs of electrons on the oxygen atom.

When positioned at the ortho or para position relative to the carboxylic acid, the +M effect of the methoxy group donates electron density to the aromatic ring, which can decrease the acidity of the carboxylic acid. quora.comaskiitians.com Conversely, at the meta position, the +M effect is not operative on the carboxyl group, and the electron-withdrawing -I effect dominates, leading to an increase in acidity compared to the para isomer. quora.com In the case of 2-methoxybenzoic acid, the "ortho effect" comes into play, where steric hindrance between the methoxy group and the carboxylic acid group can force the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance and leading to an increase in acidity compared to what would be expected from electronic effects alone. quora.comquora.com

Table 2: Influence of Methoxy Group Position on the Acidity of Methoxybenzoic Acids

| Compound | pKa | Reference |

| Benzoic acid | 4.20 | quora.com |

| 2-Methoxybenzoic acid | 4.09 | - |

| 3-Methoxybenzoic acid | 4.09 | - |

| 4-Methoxybenzoic acid | 4.47 | - |

Carboxylic Acid Moiety as a Key Pharmacophore

The carboxylic acid (-COOH) group is a fundamental pharmacophore in a vast number of therapeutic agents. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor, as well as to exist in its anionic carboxylate form at physiological pH, allows it to form strong ionic and hydrogen bond interactions with biological targets. acs.org This versatility makes the carboxylic acid group a privileged substructure in drug design. acs.org

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nih.govnih.gov Despite these potential drawbacks, the carboxylic acid moiety remains a crucial component for anchoring a molecule to its target and is often essential for biological activity. researchgate.net The strategic placement of substituents like the methoxy and trifluoromethyl groups can help to modulate the properties of the carboxylic acid, optimizing its effectiveness as a pharmacophore while potentially mitigating some of its less desirable characteristics.

Role in Enzyme Inhibition and Receptor Binding

The chemical structure of 2-Methoxy-5-(trifluoromethyl)benzoic acid suggests its potential to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule. mdpi.comontosight.ai This enhanced lipophilicity can improve its ability to cross cell membranes and may enhance binding affinity to target proteins or enzymes. mdpi.comevitachem.com

Studies on analogous 2,5-substituted benzoic acid scaffolds have shown potent and equipotent binding to anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting the potential of this substitution pattern for enzyme inhibition. nih.gov In these dual inhibitors, the benzoic acid core serves as a key scaffold for orienting functional groups into the binding pockets of the target proteins. nih.gov The methoxy group, being an electron-donating group, can influence the electronic environment of the aromatic ring and participate in specific interactions within a receptor binding site. For instance, in studies of benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to increase affinity for the sigma-2 (σ2) receptor. nih.gov

Furthermore, comparative studies on benzoic acid derivatives show that the nature and position of substituents are critical for inhibitory activity. For example, in a series of 2-hydroxybenzoic acid derivatives designed as SIRT5 inhibitors, substitutions at the para-position of the benzene ring were generally preferred over meta- or ortho-positions for maintaining inhibitory activity. nih.gov The presence of a trifluoromethyl group, while sterically similar to other groups, can uniquely influence binding. In the development of analogs of the compound YC-1, trifluoromethyl substitution at the para and ortho positions led to reduced activity, whereas fluoro-substitution was more effective. nih.gov Conversely, for other targets, derivatives with electron-withdrawing groups like (trifluoromethyl)phenyl showed higher inhibitory activity than those with electron-donating groups like methoxyphenyl. nih.gov

The compound flufenamic acid, which is a 2-[(3-trifluoromethyl)phenylamino]benzoic acid, acts as an inhibitor of cyclooxygenase (COX) enzymes, demonstrating the role of trifluoromethyl-substituted benzoic acid derivatives in enzyme inhibition. mdpi.com

Contribution to Biological Effects

The substituents on this compound are known to contribute significantly to the pharmacological profiles of various molecules. The trifluoromethyl group often enhances metabolic stability and improves oral bioavailability and blood-brain barrier permeability. mdpi.com Derivatives of (trifluoromethyl)benzoic acid have been investigated for a range of biological activities, including antimicrobial and antifungal properties. ontosight.ai

Analogous benzoic acid derivatives have demonstrated a wide array of biological effects. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to possess potent anti-inflammatory, antioxidant, and hepatoprotective properties. nih.govnih.gov It has also been observed to induce apoptosis and autophagy in melanoma cells, suggesting potential anticancer effects. phcog.com Another derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has shown efficacy in reducing bleomycin-induced pulmonary fibrosis in animal models. mdpi.com These examples underscore the potential for substituted benzoic acids to modulate complex biological pathways. The combination of a methoxy group and a trifluoromethyl group in this compound suggests a potential for similar, yet distinct, biological activities, driven by its specific electronic and lipophilic characteristics.

Conformational Analysis and Rotational Dynamics

The three-dimensional structure and flexibility of this compound are largely dictated by the steric and electronic interactions between its substituents and the benzene ring.

Dihedral Angles and Molecular Rigidity

The steric clash between substituents directly impacts the dihedral angles within the molecule, which define the rotational conformation of the functional groups relative to the benzene ring. For 4-nitro-2-(trifluoromethyl)benzoic acid, the steric interaction rotates the carboxylic acid group significantly out of the aromatic plane, with a measured plane-to-plane angle of 47.2°. nih.gov In contrast, the nitro group in that molecule remains nearly co-planar with the ring. nih.gov This demonstrates how regiochemistry dictates which group is forced to rotate.

In this compound, the interaction between the ortho-methoxy and carboxylic acid groups will be a primary determinant of the carboxylic acid's dihedral angle. While less pronounced than a CF3-COOH interaction, this will still likely result in a non-planar conformation. Intramolecular hydrogen bonding can also contribute to molecular rigidity, as seen in related structures like flufenamic acid, where an intramolecular hydrogen bond between the imino-linker and the carbonyl group stabilizes the structure. mdpi.com The specific conformation and degree of rigidity are crucial for receptor recognition, as they determine the spatial orientation of hydrogen bond donors and acceptors, and hydrophobic regions.

Comparative SAR Studies with Analogous Benzoic Acid Derivatives

To understand the specific contributions of the methoxy and trifluoromethyl groups in this compound, it is useful to compare its structure with that of analogous benzoic acid derivatives and their observed biological activities.

The table below summarizes the findings from various studies on substituted benzoic acids, illustrating the impact of different functional groups on enzyme inhibition.

| Compound/Series | Substitution Pattern | Target/Activity | Key SAR Finding |

| 2,5-Substituted Benzoic Acids | 2-phenylsulfonamide, 5-phenethylthio | Mcl-1/Bfl-1 Inhibition | The 2,5-substituted benzoic acid scaffold is effective for dual inhibition. Deletion of the 5-position substituent significantly decreases binding affinity. nih.gov |

| 2-Hydroxybenzoic Acid Derivatives | Various mono- and di-substitutions (F, CF3, OCH3) | SIRT5 Inhibition | Substitution at the para-position is generally preferred. A para-trifluoromethyl group showed moderate activity, while a para-methoxy group was slightly less active. nih.gov |

| YC-1 Analogs | Phenyl ring substitutions (F, CF3) | HIF-1 Transcriptional Activity | Ortho-fluoro substitution showed better activity than meta or para. Introduction of trifluoromethyl groups at ortho or para positions resulted in reduced activity. nih.gov |

| Benzamide-Isoquinoline Derivatives | Methoxy and Nitro substitutions | Sigma-2 (σ2) Receptor Affinity | The electron-donating methoxy group increased σ2 affinity, whereas the electron-withdrawing nitro group decreased it. nih.gov |

These studies reveal several key principles. The choice of an electron-donating group (like -OCH3) versus an electron-withdrawing group (like -CF3 or -NO2) can dramatically alter receptor affinity and selectivity. nih.gov The position of the substituent is also critical; para-substitution was favored for SIRT5 inhibition nih.gov, while ortho-substitution was optimal for certain YC-1 analogs nih.gov.

The metabolic fate of benzoic acids is also highly dependent on their substitution pattern. A study on a series of substituted benzoic acids found that physicochemical properties could predict whether the primary metabolic pathway would be glucuronidation or glycine (B1666218) conjugation. nih.gov Compounds with trifluoromethyl groups, such as 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, were found to primarily form ester glucuronides. nih.gov This suggests that this compound would likely undergo a similar metabolic fate.

Comparing this compound with analogues like 2-hydroxy-4-methoxy benzoic acid nih.govnih.gov and 5-Fluoro-2-methoxybenzoic acid sigmaaldrich.com further highlights the subtle yet significant impact of each substituent. Replacing the 5-trifluoromethyl group with a hydrogen and the 2-methoxy with a 2-hydroxy group (as in salicylic (B10762653) acid) or a 4-methoxy group leads to compounds with known anti-inflammatory properties. The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to these analogues, potentially leading to a different pharmacological profile.

Medicinal Chemistry and Biological Applications

2-Methoxy-5-(trifluoromethyl)benzoic Acid as a Privileged Scaffold for Drug Discovery

This compound is a well-established intermediate in synthetic chemistry. It serves as a crucial building block for the construction of more complex molecules. For instance, it can be used as a starting material in the synthesis of other chemical intermediates, such as 2-Hydroxy-5-Trifluoromethyl Benzoic Acid, through reactions involving demethylation. Its stable structure and the reactivity of its carboxylic acid group allow for a variety of chemical transformations, making it a valuable component in multi-step synthetic pathways aimed at producing novel compounds.

Building upon its role as a synthetic intermediate, this compound functions as a direct precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). The core structure of this benzoic acid derivative is incorporated into the final molecular architecture of various biologically active agents. A prominent example is its use in the development of specific enzyme inhibitors, where the methoxy-trifluoromethyl-phenyl moiety is a key component of the final API that interacts with the biological target.

Design and Development of Bioactive Derivatives

The privileged nature of the this compound scaffold makes it an excellent starting point for the design and synthesis of novel bioactive derivatives targeting various enzymes and receptors.

ERAP2 Inhibitors

Endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2) is a zinc-binding aminopeptidase that plays a critical role in the immune system by trimming antigenic peptides before they are presented by MHC class I molecules. As such, ERAP2 is a significant therapeutic target for autoimmune diseases and cancer. Research has led to the discovery of potent and selective ERAP2 inhibitors derived from scaffolds related to this compound.

One notable class of inhibitors is based on a phenylsulfamoyl benzoic acid structure. While not directly synthesized from this compound, these inhibitors highlight the importance of the trifluoromethylphenyl moiety in achieving high potency and selectivity. For example, compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) was identified as a potent inhibitor of the related enzyme ERAP1. A regioisomer, compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid), was subsequently identified as a novel inhibitor of ERAP2. These findings underscore the value of the substituted trifluoromethyl-phenyl fragment, a key feature of the title compound, in the design of potent enzyme modulators.

| Compound | Structure Name | Target Enzyme | Significance |

|---|---|---|---|

| Compound 3 | 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid | ERAP1 | Inhibits peptide trimming activity; demonstrates higher potency for an ERAP1 variant associated with autoimmune disease risk. |

| Compound 61 | 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid | ERAP2 | A novel inhibitor that binds near the catalytic center with an uncompetitive mechanism. |

Cathepsin L Inhibitors

Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and antigen processing. While it is a recognized therapeutic target, and numerous inhibitors have been developed, the scientific literature reviewed did not provide direct examples of Cathepsin L inhibitors synthesized from the this compound scaffold.

G protein-coupled receptors

G protein-coupled receptors (GPCRs) constitute the largest family of cell-surface receptors and are the targets for a significant percentage of all modern drugs. They are involved in nearly every physiological process. Although the development of novel GPCR ligands is a major focus of drug discovery, a direct synthetic lineage from this compound to specific GPCR ligands was not identified in the reviewed literature.

Histamine (B1213489) H1 antagonists

Histamine H1 receptor antagonists are medications that block the action of histamine at the H1 receptor, and they are widely used to treat allergic reactions. These drugs are often referred to as antihistamines. While a vast number of H1 antagonists exist, the reviewed research did not document the use of this compound as a direct precursor or scaffold in the synthesis of known or novel histamine H1 antagonists.

The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Benzoic acid derivatives are a known class of compounds that can exhibit antimicrobial properties. Research into structurally related compounds suggests that derivatives of this compound hold potential as antimicrobial agents.

Studies on thioureides derived from 2-(4-methyl/methoxy-phenoxymethyl)-benzoic acid have demonstrated specific antimicrobial activity against various bacterial and fungal strains. These compounds, which share the core benzoic acid structure, showed promising minimal inhibitory concentration (MIC) values against pathogens like Pseudomonas aeruginosa and planktonic fungal cells. Furthermore, precursors for the antitubercular drug class benzothiazinones, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, incorporate the trifluoromethyl-benzoic acid moiety, indicating its utility in the development of potent antimicrobials. These findings suggest that the this compound scaffold is a promising platform for developing new antimicrobial and antifungal drugs.

| Compound Class | Core Structure | Observed Activity | Pathogens Tested |

|---|---|---|---|

| Thioureides | 2-(4-methyl/methoxy-phenoxymethyl)-benzoic acid | Specific antimicrobial and antifungal activity with low MIC values. | Gram-positive and Gram-negative bacteria, fungi (e.g., P. aeruginosa, Candida albicans). |

| Benzamide Precursor | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Serves as a precursor for antitubercular agents (Benzothiazinones). | Mycobacterium tuberculosis (implied target of final drug). |

Anticancer and Antiproliferative Activity Studies

While direct studies on the anticancer and antiproliferative activity of this compound are not extensively documented in publicly available literature, the core structure is present in molecules that have been investigated for their potential as anticancer agents. The trifluoromethyl moiety is a well-established feature in a variety of anticancer drugs. nih.gov Its incorporation into a molecule can lead to improved pharmacological properties. nih.gov For instance, the trifluoromethyl group is present in drugs like Sorafenib, a multikinase inhibitor used in the treatment of hepatocellular carcinoma. nih.gov

Derivatives containing a trifluoromethyl group have shown significant antiproliferative activity. For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated notable activity in the National Cancer Institute's NCI-60 screening program. nih.gov

Furthermore, new series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. nih.gov The results indicated that the anticancer activity was dependent on the substituents on the carbonyl group, with some compounds showing mean GI50 values in the micromolar range and potent inhibition of leukemia cell lines. nih.gov These studies highlight the potential of the trifluoromethyl group, a key feature of this compound, in the design of new anticancer agents.

The following table summarizes the anticancer activity of some trifluoromethyl-containing compounds, illustrating the potential of this functional group in cancer therapy.

| Compound Class | Key Findings |

| Thiazolo[4,5-d]pyrimidine derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active compound in a series, showing promise in the NCI-60 screen. nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Anticancer activity was found to be dependent on the substituents of the carbonyl group, with several compounds showing potent activity against a panel of 60 human tumor cell lines, particularly leukemia. nih.gov |

Antitubercular Agents

The trifluoromethylbenzoic acid scaffold is a key component in the synthesis of promising antitubercular agents. Specifically, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been utilized as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov This class of compounds, including BTZ043 and PBTZ169 (macozinone), has advanced to clinical trials and represents a new and promising class of antitubercular agents. nih.gov These BTZs act by targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov

While this compound has not been directly reported as a precursor for these specific BTZs, the presence of the trifluoromethylbenzoic acid core suggests its potential as a starting material for novel antitubercular drugs. The general strategy involves the synthesis of nitroaromatic compounds that are electron-deficient, a key feature for their antimycobacterial activity. nih.gov

Research into simplified analogs of BTZ043 has focused on retaining the reactive nitroaromatic core while modifying other parts of the molecule to create more easily synthesized and cost-effective antitubercular agents. nih.gov This approach has led to the development of nitroaromatic sulfonamides, reverse-amides, and esters with anti-TB activity. nih.gov The structure-activity relationship (SAR) studies in these series often highlight the importance of the substitution pattern on the aromatic ring for antimycobacterial potency.

The following table provides an overview of the role of trifluoromethyl-containing benzoic acid derivatives in the development of antitubercular agents.

| Compound Class | Role of Trifluoromethyl-Containing Benzoic Acid | Mechanism of Action |

| Benzothiazinones (BTZs) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key precursor for the synthesis of potent antitubercular BTZs. nih.gov | Inhibition of the mycobacterial enzyme DprE1. nih.gov |

| Simplified BTZ043 Analogs | Nitroaromatic cores, often containing a trifluoromethyl group, are essential for antimycobacterial activity. nih.gov | The electron-deficient nitroaromatic core is crucial for the mechanism of action. nih.gov |

Modulation of Biological Activity through Structural Modifications

Enhancing Potency and Selectivity

The biological activity of compounds containing the this compound scaffold can be modulated through structural modifications to enhance potency and selectivity. Structure-activity relationship (SAR) studies on related molecules provide insights into how changes to the core structure can impact biological effects.

For instance, in a series of 2,5-dimethoxyphenylpiperidines investigated as selective serotonin (B10506) 5-HT2A receptor agonists, the presence and position of methoxy (B1213986) groups on the phenyl ring were found to be critical for agonist activity. Deletion of the 2-methoxy group in one analog led to a more than 500-fold drop in potency, highlighting the importance of this substituent for receptor interaction. nih.gov This suggests that the 2-methoxy group in this compound could play a significant role in the biological activity of its derivatives.

In another study on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors, modifications to the benzoic acid portion of the molecule were explored to improve selectivity over other kinases like PIM3. nih.gov While retaining the benzoic acid was optimal for CSNK2A activity, the addition of small substituents at the 3-position of the benzoic acid ring, such as a fluoro group, could restore activity but sometimes at the cost of selectivity. nih.gov This demonstrates that even minor modifications to the benzoic acid ring can have a profound impact on potency and selectivity.

Late-stage functionalization (LSF) methodologies are emerging as powerful tools to rapidly diversify and optimize drug candidates. acs.orgnih.gov These techniques could be applied to the this compound scaffold to introduce a variety of functional groups and explore the SAR, potentially leading to analogs with enhanced potency and selectivity for a desired biological target.

Improving Pharmacokinetic Profiles

Structural modifications can also be employed to improve the pharmacokinetic profiles of drug candidates derived from this compound. A study on the metabolism and excretion of MK-0767, a compound containing a 2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide structure, provides valuable insights into the potential metabolic pathways. researchgate.net The major circulating entity was the parent compound, indicating a degree of metabolic stability. researchgate.net However, minor metabolites were formed through cleavage of a thiazolidinedione ring and O-demethylation of the methoxy group. researchgate.net

This suggests that the methoxy group in this compound could be a site of metabolism. Strategies to improve the pharmacokinetic profile might involve modifying this group to block or slow down metabolic O-demethylation. For example, replacing the methyl group with a deuterated methyl group (CD3) has been shown to increase metabolic stability in some cases. acs.org

Applications in Agrochemical and Specialty Chemical Industries

The this compound scaffold and its derivatives have found applications in the agrochemical industry, particularly in the development of herbicides. The combination of a methoxy group and a trifluoromethyl group on a benzene (B151609) ring is a feature present in some herbicidally active molecules.

A notable example is the discovery of N-benzyl-2-methoxy-5-propargyloxybenzoamides as a new class of bleaching herbicides. researchgate.net These compounds were found to interfere with the biosynthesis of β-carotene in plants. Structure-activity relationship studies revealed that a propargyloxy group at the 5-position of the benzoyl ring and a fluorine or methyl group on the benzyl (B1604629) ring were beneficial for activity. researchgate.net This research highlights the potential of derivatives of 2-methoxybenzoic acid in developing new herbicides with novel modes of action.

The trifluoromethylpyridine moiety, which shares structural similarities with trifluoromethyl-substituted benzoic acids, is a key structural motif in numerous active agrochemical ingredients. nih.govsemanticscholar.org This underscores the importance of the trifluoromethyl group in designing molecules with potent biological activity for crop protection.

In the realm of specialty chemicals, this compound is used as an intermediate in synthetic chemistry. chemicalbook.com It can be a starting material for the synthesis of other organic compounds, such as 2-Hydroxy-5-Trifluoromethyl Benzoic Acid. guidechem.com

The following table summarizes the applications of this compound and related structures in these industries.

| Industry | Application |

| Agrochemical | Derivatives, such as N-benzyl-2-methoxy-5-propargyloxybenzoamides, have been developed as bleaching herbicides. researchgate.net The trifluoromethylphenyl moiety is a common feature in agrochemicals. nih.govsemanticscholar.org |

| Specialty Chemicals | Used as a synthetic intermediate for the preparation of other chemical compounds. chemicalbook.comguidechem.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-Methoxy-5-(trifluoromethyl)benzoic acid. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), a comprehensive picture of the compound's architecture can be assembled.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the carboxylic acid group, would likely appear as a doublet. The proton at position 4 (H-4), situated between the methoxy and trifluoromethyl groups, would be expected to show a doublet of doublets due to coupling with H-3 and H-6. The proton at position 3 (H-3), adjacent to the methoxy group, would also likely appear as a doublet. The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the upfield region compared to the aromatic protons. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.20-7.40 | d |

| H-4 | 7.60-7.80 | dd |

| H-6 | 8.00-8.20 | d |

| -OCH₃ | 3.90-4.10 | s |

| -COOH | 10.0-13.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹⁹F NMR for Trifluoromethyl Group Characterization and Ligand Screening

Fluorine-19 NMR (¹⁹F NMR) is highly specific for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides a sensitive probe of the local electronic environment.

Beyond structural characterization, ¹⁹F NMR is a valuable tool for ligand screening in drug discovery. The technique's high sensitivity and the absence of background signals from biological macromolecules make it ideal for detecting weak binding interactions. In a typical screening experiment, the ¹⁹F NMR signal of the fluorine-containing compound is monitored upon the addition of a target protein. Changes in the chemical shift, signal intensity, or relaxation properties of the fluorine signal can indicate binding. This method is particularly effective for fragment-based screening to identify small molecules that bind to a biological target.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the structure.

The carbon of the carboxylic acid group (-COOH) is expected to have the most downfield chemical shift. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (approximately 110-160 ppm), with the carbon attached to the methoxy group (C-2) and the carbon attached to the trifluoromethyl group (C-5) being significantly influenced by these substituents. The methoxy carbon (-OCH₃) will appear in the upfield region, typically around 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-175 |

| C-1 | 120-125 |

| C-2 | 155-160 |

| C-3 | 115-120 |

| C-4 | 125-130 |

| C-5 | 122-128 (quartet) |

| C-6 | 130-135 |

| -CF₃ | 120-125 (quartet) |

| -OCH₃ | 55-65 |

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₇F₃O₃), the exact mass can be calculated with high precision. This precise mass measurement is a key identifier for the compound, distinguishing it from other molecules with the same nominal mass. Common fragmentation pathways for this molecule under mass spectrometry conditions could involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or the trifluoromethyl group (-CF₃).

Predicted Collision Cross Sections (CCS)